An In-depth Technical Guide to the Physical Properties of 1-Tert-butyl-2-ethylhydrazine
An In-depth Technical Guide to the Physical Properties of 1-Tert-butyl-2-ethylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction and Molecular Overview
1-Tert-butyl-2-ethylhydrazine is an unsymmetrical dialkylhydrazine, a class of compounds with significant utility in organic synthesis. Its structure, featuring a sterically bulky tert-butyl group and a smaller ethyl group attached to adjacent nitrogen atoms, suggests unique reactivity and physical characteristics. These compounds are valuable as intermediates in the synthesis of pharmaceuticals and agrochemicals, and as ligands in coordination chemistry. Understanding the physical properties of 1-tert-butyl-2-ethylhydrazine is crucial for its handling, purification, and application in synthetic protocols.
The hydrochloride salt of this compound, 1-(tert-butyl)-2-ethylhydrazine hydrochloride, has a reported molecular formula of C6H17ClN2 and a molecular weight of 152.67 g/mol .[1] This guide will focus on the properties of the free base.
Estimated Physicochemical Properties
The physical properties of 1-tert-butyl-2-ethylhydrazine are influenced by the interplay of its molecular weight, the steric hindrance from the tert-butyl group, and the potential for hydrogen bonding. Below is a table of estimated and calculated properties, followed by a detailed discussion of the rationale behind these estimations.
| Property | Estimated/Calculated Value | Rationale/Notes |
| Molecular Formula | C6H16N2 | Calculated from structure. |
| Molecular Weight | 116.21 g/mol | Calculated from molecular formula. |
| Boiling Point | ~145-155 °C | Estimated based on related compounds. |
| Melting Point | Not readily predictable | Highly dependent on crystal lattice structure. |
| Density | ~0.83 g/cm³ | Estimated based on tert-butylhydrazine. |
| Solubility | Soluble in organic solvents, sparingly soluble in water. | Based on general trends for alkylhydrazines. |
| pKa | ~8.5 - 9.0 | Estimated based on related alkylhydrazines. |
Boiling Point
The boiling point of a substance is primarily determined by the strength of its intermolecular forces.[2] For alkylhydrazines, these are a combination of van der Waals forces and hydrogen bonding. The boiling point of 1-tert-butyl-2-ethylhydrazine is predicted to be in the range of 145-155 °C. This estimation is based on the following observations:
-
tert-Butylhydrazine (C4H12N2) has a boiling point of approximately 135 °C.[3]
-
Ethylhydrazine (C2H8N2) has a boiling point of approximately 100 °C.[4][5]
The addition of an ethyl group to tert-butylhydrazine increases the molecular weight and surface area, leading to stronger van der Waals forces and, consequently, a higher boiling point.[2] While the presence of two alkyl groups may slightly hinder hydrogen bonding compared to a monosubstituted hydrazine, the increase in molecular weight is expected to be the dominant factor.
Density
The density of 1-tert-butyl-2-ethylhydrazine is estimated to be approximately 0.83 g/cm³. This is based on the reported density of tert-butylhydrazine, which is 0.823 g/cm³.[3] The addition of an ethyl group in place of a hydrogen atom will increase the molecular weight more than the molecular volume, likely resulting in a slight increase in density. Like most small alkylhydrazines, it is expected to be less dense than water.[6]
Solubility
The solubility of alkylhydrazines is dictated by the balance between the polar hydrazine moiety and the nonpolar alkyl groups.[7]
-
Water Solubility : Short-chain alkylhydrazines are generally soluble in water.[8] However, as the size of the alkyl groups increases, water solubility decreases.[7] The presence of a tert-butyl group and an ethyl group (a total of six carbon atoms) suggests that 1-tert-butyl-2-ethylhydrazine will have limited or sparing solubility in water.
-
Organic Solvent Solubility : It is expected to be miscible with a wide range of organic solvents, such as alcohols, ethers, and hydrocarbons, a common characteristic of lower alkylhydrazines.[6]
Synthesis and Reactivity: A Mechanistic Perspective
The synthesis of unsymmetrical dialkylhydrazines like 1-tert-butyl-2-ethylhydrazine requires careful control to prevent over-alkylation and the formation of symmetric products. A common and effective strategy involves the sequential alkylation of a protected hydrazine.
General Synthetic Approach: Alkylation of a Protected Hydrazine
A plausible synthetic route involves the protection of one nitrogen atom of hydrazine, followed by alkylation of the unprotected nitrogen, deprotection, and subsequent alkylation of the other nitrogen. A more direct approach is the alkylation of a monosubstituted hydrazine.
Below is a conceptual workflow for the synthesis of 1-tert-butyl-2-ethylhydrazine.
Caption: Plausible synthetic pathways to 1-tert-butyl-2-ethylhydrazine.
Hypothetical Experimental Protocol: Synthesis via Reductive Amination
This protocol is a generalized procedure and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Hydrazone Formation:
-
To a solution of tert-butylhydrazine (1.0 eq) in ethanol, add acetaldehyde (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or GC-MS to confirm the formation of the corresponding hydrazone.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise.
-
Acidify the reaction mixture to pH 4-5 with a suitable acid (e.g., acetic acid) to facilitate the reduction.
-
Stir the reaction at room temperature overnight.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of water.
-
Basify the solution with aqueous NaOH to pH > 10.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure.
-
Structural Influence on Physical Properties
The specific arrangement of the alkyl groups in 1-tert-butyl-2-ethylhydrazine has a direct impact on its physical properties. The following diagram illustrates these relationships.
Caption: Relationship between molecular structure and physical properties.
Safety and Handling
Hydrazine and its derivatives are toxic and should be handled with appropriate safety precautions.[9] Alkylhydrazines are flammable liquids and can be corrosive.[3][10] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
Conclusion
While direct experimental data on 1-tert-butyl-2-ethylhydrazine is limited, a robust profile of its physical properties can be estimated through the analysis of related compounds and an understanding of chemical principles. This guide provides a foundation for researchers and developers working with this compound, emphasizing the importance of experimental verification of these estimated properties. The synthetic strategies and mechanistic insights offered herein should aid in the successful application of 1-tert-butyl-2-ethylhydrazine in the laboratory and beyond.
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